Dacinostat

Catalog No.
S548545
CAS No.
404951-53-7
M.F
C22H25N3O3
M. Wt
379.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacinostat

CAS Number

404951-53-7

Product Name

Dacinostat

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+

InChI Key

BWDQBBCUWLSASG-MDZDMXLPSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

NVP-LAQ824; NVP LAQ824; LAQ-824; LAQ824; LAQ 824; Dacinostat.

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO

The exact mass of the compound Dacinostat is 379.18959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of tryptamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dacinostat (also known as NVP-LAQ824) is a pan-HDAC inhibitor of the hydroxamic acid class, recognized for its activity against Class I and Class II histone deacetylases. It functions by chelating the zinc ion in the enzyme's active site, leading to the accumulation of acetylated histones and non-histone proteins. This activity results in cell cycle arrest and apoptosis in a wide range of transformed cell lines, establishing it as a frequently used tool in preclinical cancer research. [1] Its baseline potency is characterized by low nanomolar IC50 values against multiple HDAC isoforms.

While other pan-HDAC inhibitors like Vorinostat (SAHA) and Panobinostat exist, they are not functionally interchangeable with Dacinostat. Differences in inhibitory potency against specific HDAC isoforms can lead to varied downstream biological effects, impacting experimental reproducibility. [1] Furthermore, significant variations in solubility directly affect the preparation of concentrated stock solutions, a critical parameter for high-throughput screening and ensuring consistent dosing in cell culture and in vivo studies. [REFS-2, REFS-3] Substituting Dacinostat with a close analog without re-optimization can compromise the integrity and comparability of scientific findings.

Differentiated Enzymatic Potency Against HDAC1

Cross-study analysis indicates a notable potency difference for Dacinostat against specific Class I isoforms compared to the widely used benchmark, Vorinostat (SAHA). In one assay, Dacinostat inhibited HDAC1 with an IC50 of 9 nM. In a comparable assay system, Vorinostat's IC50 against HDAC1 was measured at 40.6 nM. [1] While Panobinostat is also a potent pan-inhibitor with Ki values ranging from 0.6-31 nM across HDACs 1-11, Dacinostat's specific data point against HDAC1 demonstrates a clear quantitative advantage over Vorinostat.

Evidence DimensionEnzymatic Inhibition (IC50) of HDAC1
Target Compound Data9 nM (Dacinostat)
Comparator Or Baseline40.6 nM (Vorinostat/SAHA)
Quantified DifferenceApproximately 4.5-fold more potent than Vorinostat in the compared assays
ConditionsCell-free enzymatic assays measuring HDAC1 activity.

Higher potency against a key Class I HDAC allows for use at lower concentrations, potentially reducing off-target effects and conserving material.

Practical Handling: Comparative Solubility in DMSO for Stock Solution Preparation

The solubility of an inhibitor in Dimethyl Sulfoxide (DMSO) is a critical parameter for laboratory handling, directly impacting the maximum concentration of stock solutions for in vitro and in vivo studies. Dacinostat is readily soluble in DMSO. Comparative analysis of technical datasheets shows a clear hierarchy among common pan-HDAC inhibitors. Panobinostat exhibits high solubility, reported at levels up to 70-100 mg/mL. Vorinostat shows good solubility, typically cited around 66 mg/mL. Dacinostat's solubility is documented as ≥17.45 mg/mL, which is sufficient for most standard research applications but represents a key physical differentiator from its common alternatives. [1]

Evidence DimensionSolubility in DMSO (mg/mL)
Target Compound Data≥17.45 mg/mL (Dacinostat)
Comparator Or BaselineVorinostat: ~66 mg/mL; Panobinostat: ~70-100 mg/mL
Quantified DifferenceOffers sufficient, though lower, DMSO solubility compared to key alternatives.
ConditionsStandard laboratory conditions for preparing stock solutions in anhydrous DMSO.

Understanding these distinct solubility profiles is essential for procurement decisions where specific stock concentrations are required for experimental protocols, preventing material waste and ensuring procedural consistency.

Demonstrated In Vivo Efficacy: Increased Survival in a Murine Leukemia Model

Beyond enzymatic and cellular assays, Dacinostat has demonstrated a significant, quantifiable survival benefit in a preclinical animal model of leukemia. In a study using female BALB/c mice injected with leukemic cells, daily intraperitoneal administration of Dacinostat at 25 mg/kg resulted in a notable extension of lifespan. [1] This evidence demonstrates the compound's ability to translate its enzymatic potency into a meaningful therapeutic outcome in a complex biological system.

Evidence DimensionMedian Survival Time (Days)
Target Compound Data20 days (25 mg/kg Dacinostat)
Comparator Or Baseline15.5 days (Vehicle control)
Quantified Difference29% increase in median survival time compared to vehicle control
ConditionsIn vivo study in BALB/c mice with 32D.p210-induced leukemia.

For researchers planning animal studies, this specific, quantitative in vivo efficacy data provides a strong rationale for selecting Dacinostat, as it establishes a precedent for its biological activity and survival benefit in a validated model.

Investigations Requiring Potent HDAC1 Inhibition

For research focused specifically on the downstream effects of potent HDAC1 inhibition, Dacinostat is a justifiable choice due to its demonstrated low nanomolar IC50 against this isoform, which is quantitatively more potent than some common benchmarks like Vorinostat. [REFS-1, REFS-2]

Preclinical In Vivo Studies of Hematological Cancers

Dacinostat is strongly indicated for animal models of leukemia and related cancers where a compound with proven in vivo efficacy and a demonstrated survival benefit is required to justify the study design. [2]

Cell-Based Assays Where Apoptosis Induction is a Key Endpoint

In studies where the primary outcome is the induction of apoptosis in cancer cell lines, Dacinostat is a reliable choice, having been shown to effectively induce apoptosis in multiple myeloma and other tumor cells. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

379.18959167 Da

Monoisotopic Mass

379.18959167 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V10P524501

Wikipedia

Dacinostat

Dates

Last modified: 08-15-2023
1: Wang H, Cheng F, Woan K, Sahakian E, Merino O, Rock-Klotz J, Vicente-Suarez I, Pinilla-Ibarz J, Wright KL, Seto E, Bhalla K, Villagra A, Sotomayor EM. Histone deacetylase inhibitor LAQ824 augments inflammatory responses in macrophages through transcriptional regulation of IL-10. J Immunol. 2011 Apr 1;186(7):3986-96. doi: 10.4049/jimmunol.1001101. Epub 2011 Mar 2. PubMed PMID: 21368229.
2: Schwarz K, Romanski A, Puccetti E, Wietbrauk S, Vogel A, Keller M, Scott JW, Serve H, Bug G. The deacetylase inhibitor LAQ824 induces notch signalling in haematopoietic progenitor cells. Leuk Res. 2011 Jan;35(1):119-25. doi: 10.1016/j.leukres.2010.06.024. Epub 2010 Jul 31. PubMed PMID: 20674020.
3: Cho YS, Whitehead L, Li J, Chen CH, Jiang L, Vögtle M, Francotte E, Richert P, Wagner T, Traebert M, Lu Q, Cao X, Dumotier B, Fejzo J, Rajan S, Wang P, Yan-Neale Y, Shao W, Atadja P, Shultz M. Conformational refinement of hydroxamate-based histone deacetylase inhibitors and exploration of 3-piperidin-3-ylindole analogues of dacinostat (LAQ824). J Med Chem. 2010 Apr 8;53(7):2952-63. doi: 10.1021/jm100007m. PubMed PMID: 20205394.
4: Vo DD, Prins RM, Begley JL, Donahue TR, Morris LF, Bruhn KW, de la Rocha P, Yang MY, Mok S, Garban HJ, Craft N, Economou JS, Marincola FM, Wang E, Ribas A. Enhanced antitumor activity induced by adoptive T-cell transfer and adjunctive use of the histone deacetylase inhibitor LAQ824. Cancer Res. 2009 Nov 15;69(22):8693-9. doi: 10.1158/0008-5472.CAN-09-1456. Epub 2009 Oct 27. PubMed PMID: 19861533; PubMed Central PMCID: PMC2779578.
5: Ellis L, Bots M, Lindemann RK, Bolden JE, Newbold A, Cluse LA, Scott CL, Strasser A, Atadja P, Lowe SW, Johnstone RW. The histone deacetylase inhibitors LAQ824 and LBH589 do not require death receptor signaling or a functional apoptosome to mediate tumor cell death or therapeutic efficacy. Blood. 2009 Jul 9;114(2):380-93. doi: 10.1182/blood-2008-10-182758. Epub 2009 Apr 21. PubMed PMID: 19383971.
6: de Bono JS, Kristeleit R, Tolcher A, Fong P, Pacey S, Karavasilis V, Mita M, Shaw H, Workman P, Kaye S, Rowinsky EK, Aherne W, Atadja P, Scott JW, Patnaik A. Phase I pharmacokinetic and pharmacodynamic study of LAQ824, a hydroxamate histone deacetylase inhibitor with a heat shock protein-90 inhibitory profile, in patients with advanced solid tumors. Clin Cancer Res. 2008 Oct 15;14(20):6663-73. doi: 10.1158/1078-0432.CCR-08-0376. PubMed PMID: 18927309.
7: Chung YL, Troy H, Kristeleit R, Aherne W, Jackson LE, Atadja P, Griffiths JR, Judson IR, Workman P, Leach MO, Beloueche-Babari M. Noninvasive magnetic resonance spectroscopic pharmacodynamic markers of a novel histone deacetylase inhibitor, LAQ824, in human colon carcinoma cells and xenografts. Neoplasia. 2008 Apr;10(4):303-13. PubMed PMID: 18392140; PubMed Central PMCID: PMC2288545.
8: Cuneo KC, Fu A, Osusky K, Huamani J, Hallahan DE, Geng L. Histone deacetylase inhibitor NVP-LAQ824 sensitizes human nonsmall cell lung cancer to the cytotoxic effects of ionizing radiation. Anticancer Drugs. 2007 Aug;18(7):793-800. PubMed PMID: 17581301.
9: Kato Y, Salumbides BC, Wang XF, Qian DZ, Williams S, Wei Y, Sanni TB, Atadja P, Pili R. Antitumor effect of the histone deacetylase inhibitor LAQ824 in combination with 13-cis-retinoic acid in human malignant melanoma. Mol Cancer Ther. 2007 Jan;6(1):70-81. PubMed PMID: 17237267.
10: Leyton J, Alao JP, Da Costa M, Stavropoulou AV, Latigo JR, Perumal M, Pillai R, He Q, Atadja P, Lam EW, Workman P, Vigushin DM, Aboagye EO. In vivo biological activity of the histone deacetylase inhibitor LAQ824 is detectable with 3'-deoxy-3'-[18F]fluorothymidine positron emission tomography. Cancer Res. 2006 Aug 1;66(15):7621-9. PubMed PMID: 16885362.

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